molecular formula C10H8Cl2O2 B1400681 1-(3,5-Dichlorophenyl)butane-1,3-dione CAS No. 55748-85-1

1-(3,5-Dichlorophenyl)butane-1,3-dione

Cat. No.: B1400681
CAS No.: 55748-85-1
M. Wt: 231.07 g/mol
InChI Key: WPSOFGLSZUSEOT-UHFFFAOYSA-N
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Description

“1-(3,5-Dichlorophenyl)butane-1,3-dione” is a chemical compound . It’s a type of 1,3-diketone, which is a class of organic compounds that are known for their versatile applications .


Molecular Structure Analysis

The molecular formula of “this compound” is C10H8Cl2O2. It contains a butane-1,3-dione group attached to a 3,5-dichlorophenyl group .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 231.07 g/mol. Other physical and chemical properties such as melting point, boiling point, and solubility were not available in the data I retrieved.

Scientific Research Applications

  • Tautomeric and Acid-Base Properties : A study investigated the structural, tautomeric, and acid–base properties of derivatives of butane-1,3-dione, revealing their behavior in solution and the effect of solvent polarity on tautomeric balance (Mahmudov et al., 2011).

  • Analytical Applications in Metal Detection : Research into azoderivatives of ethyl acetoacetate, closely related to butane-1,3-dione, has led to the development of a photometric procedure for determining copper in nickel-based alloys, showcasing the compound's utility in analytical chemistry (Makhmudov et al., 2008).

  • Synthesis of Heterocyclic and Natural Products : A study demonstrated the synthesis of 1,4-diphenyl substituted butane 1,4-dione, highlighting its importance in heterocyclic chemistry and natural product synthesis (Das et al., 2016).

  • Sensor Applications : The compound's derivatives have been used as effective ionophores for copper-selective poly(vinyl) chloride (PVC) membrane electrodes, indicating its potential in sensor technology (Kopylovich et al., 2011).

  • Dye-Sensitized Solar Cells : Aryl-substituted β-diketonato-ruthenium(II)-polypyridyl sensitizers, incorporating butane-1,3-dione derivatives, have been synthesized and characterized for their applications in dye-sensitized solar cells (Islam et al., 2006).

  • Corrosion Inhibition : Spirocyclopropane derivatives, related to butane-1,3-dione, have been studied for their properties as corrosion inhibitors in acidic solutions, demonstrating the compound's potential in materials protection (Chafiq et al., 2020).

  • Photophysical Properties and Metal Binding : Investigations into the photophysical properties of β-diketone and its binding with magnesium ions have been conducted, showcasing the compound's potential in the study of metal-organic interactions (Chaudhuri et al., 2010).

Future Directions

The future directions of “1-(3,5-Dichlorophenyl)butane-1,3-dione” would depend on its potential applications. As a type of 1,3-diketone, it could have versatile applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization .

Properties

IUPAC Name

1-(3,5-dichlorophenyl)butane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2O2/c1-6(13)2-10(14)7-3-8(11)5-9(12)4-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPSOFGLSZUSEOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)C1=CC(=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40728913
Record name 1-(3,5-Dichlorophenyl)butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40728913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55748-85-1
Record name 1-(3,5-Dichlorophenyl)butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40728913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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